molecular formula C11H13BrF2N2O2 B2616086 ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 1002033-75-1

ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B2616086
CAS No.: 1002033-75-1
M. Wt: 323.138
InChI Key: LNGLAGJIIXCQDW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of the cyclopropyl group: This can be done via a cyclopropanation reaction using a suitable cyclopropylating agent.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various binding interactions, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate can be compared with other similar compounds, such as:

    Ethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl [4-bromo-5-methyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate: Similar structure but with a methyl group instead of a cyclopropyl group.

    Ethyl [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

Properties

IUPAC Name

ethyl 2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2O2/c1-2-18-7(17)5-16-10(6-3-4-6)8(12)9(15-16)11(13)14/h6,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGLAGJIIXCQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C(F)F)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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